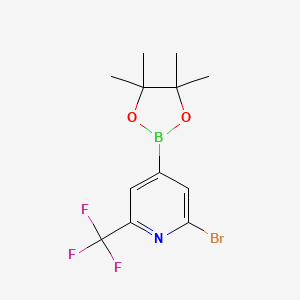

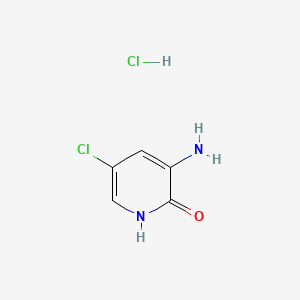

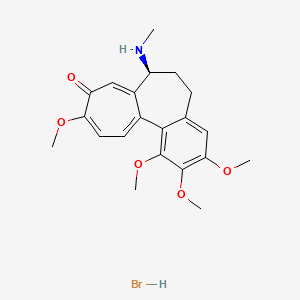

![molecular formula C7H5ClN2O B572014 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1256786-85-2](/img/structure/B572014.png)

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can be achieved through various methods. Notably, the title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst, leading to 7-alkylated derivatives in good yields . Additionally, various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions .

Molecular Structure Analysis

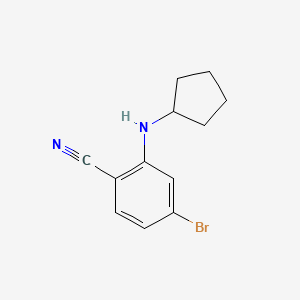

The molecular formula of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is C₇H₄ClN₂ . The compound consists of a pyrrolopyridine ring system with a chlorine substituent at the 2-position. The molecular weight is approximately 238.24 g/mol . Here’s the chemical structure:

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

The compound “2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is related to the family of pyrazolopyridine derivatives. These derivatives have been the subject of extensive research in recent years due to their wide range of applications. The synthesis methods for these derivatives are systematized according to the method to assemble the pyrazolopyridine system .

Cancer Therapy

Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to “2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one”, have shown potent activities against FGFR1, 2, and 3 .

Inhibition of Cell Proliferation

In vitro studies have shown that these derivatives can inhibit the proliferation of certain cancer cells. For example, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

4. Inhibition of Cell Migration and Invasion In addition to inhibiting cell proliferation, these derivatives can also significantly inhibit the migration and invasion of cancer cells. This property makes them potential candidates for the development of new anticancer drugs .

Design of FGFR Inhibitors

The structure of “2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” and related compounds can be used as a basis for the design of potent FGFR inhibitors. These inhibitors can be used in the treatment of various cancers .

Development of New Chemotypes

The 1H-pyrrolo[2,3-b]pyridine motif, which is present in “2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one”, can be used to develop new chemotypes of FGFR inhibitors. These new chemotypes can potentially offer improved efficacy and selectivity in cancer treatment .

Mechanism of Action

Target of Action

The primary target of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically initiated by FGFR activation .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one disrupts these pathways, affecting cellular processes such as cell growth and differentiation .

Result of Action

The inhibition of FGFRs by 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

2-chloro-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-7(11)6(4)10-5/h1-2H,3H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVRQJYBHYCBBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)N=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)